molecular formula C28H42N6O12S B070593 Biotin-DEVD-CHO CAS No. 178603-73-1

Biotin-DEVD-CHO

Cat. No.: B070593
CAS No.: 178603-73-1
M. Wt: 686.7 g/mol
InChI Key: NOYOANDLKBWUGA-AUJWPLEISA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Biotin-DEVD-CHO plays a significant role in biochemical reactions. It interacts with enzymes such as caspase-3, -6, -7, and -8 . The nature of these interactions involves the inhibition of these caspases, thereby preventing apoptosis or programmed cell death .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting caspases, which are crucial for the execution-phase of cell apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with caspases. As an inhibitor, it prevents these enzymes from catalyzing the breakdown of key cellular components, thereby blocking the process of apoptosis .

Metabolic Pathways

This compound is involved in the metabolic pathway of apoptosis, interacting with caspases. It could potentially affect metabolic flux or metabolite levels by inhibiting these enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-DEVD-CHO is synthesized through a series of peptide coupling reactions. The synthesis typically involves the stepwise addition of amino acids to a growing peptide chain, followed by the conjugation of biotin to the peptide. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Biotin-DEVD-CHO primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions but can be hydrolyzed in the presence of strong acids or bases .

Common Reagents and Conditions

Major Products

The major products formed from the hydrolysis of this compound are biotin and the peptide fragments Asp-Glu-Val-Asp .

Scientific Research Applications

Biotin-DEVD-CHO is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-DEVD-CHO is unique due to its biotin conjugation, which allows for easy detection and purification of caspase enzymes. This feature makes it particularly useful in biochemical assays and research applications .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N6O12S/c1-13(2)23(27(45)29-14(11-35)9-21(39)40)33-25(43)15(7-8-20(37)38)31-26(44)16(10-22(41)42)30-19(36)6-4-3-5-18-24-17(12-47-18)32-28(46)34-24/h11,13-18,23-24H,3-10,12H2,1-2H3,(H,29,45)(H,30,36)(H,31,44)(H,33,43)(H,37,38)(H,39,40)(H,41,42)(H2,32,34,46)/t14-,15-,16-,17-,18-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYOANDLKBWUGA-AUJWPLEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N6O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349376
Record name Biotin-DEVD-CHO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178603-73-1
Record name Biotin-DEVD-CHO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Biotin-DEVD-CHO facilitate the purification of caspase-3-like proteases?

A: this compound is a compound designed to specifically interact with and bind to caspase-3-like proteases. The "DEVD" sequence within the molecule serves as a recognition site for these proteases. Once bound, the biotin tag allows for efficient purification of the protease using affinity chromatography techniques, such as streptavidin-coated beads. This method exploits the strong affinity between biotin and streptavidin, enabling the isolation of caspase-3-like proteases from complex biological samples. []

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